molecular formula C18H21N3O3 B5557134 3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid

3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid

Cat. No.: B5557134
M. Wt: 327.4 g/mol
InChI Key: QENPNGSIJFRLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid is a useful research compound. Its molecular formula is C18H21N3O3 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.15829154 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Inhibitors in Drug Metabolism

One of the significant areas of research related to compounds with similar structures involves the study of cytochrome P450 (CYP) enzyme inhibitors. These enzymes play a crucial role in the metabolism of many drugs, and inhibitors can be used to understand the metabolic pathways and potential drug-drug interactions. For example, the selectivity of chemical inhibitors towards specific CYP isoforms is essential for deciphering the involvement of these enzymes in drug metabolism, highlighting the importance of structural specificity for therapeutic applications (Khojasteh et al., 2011).

Anticarcinogenic and Cytotoxic Activities

Organotin(IV) complexes, including those with carboxylic acid moieties, have been reviewed for their anticarcinogenicity and toxicity. The structure of these compounds affects their cytotoxic activity, which is crucial for their antitumor activity. This suggests that compounds like "3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid" could have potential applications in cancer research, given their structural features (Ali et al., 2018).

Role in Synthesis of Biologically Active Molecules

The Knoevenagel condensation reaction, which involves the synthesis of α,β-unsaturated carboxylic acids, is pivotal in developing biologically active molecules. Compounds produced through this reaction have shown remarkable anticancer activity, suggesting that derivatives of "this compound" could also be explored for their therapeutic potential (Tokala et al., 2022).

Environmental Impact and Stability

The study of parabens, including their occurrence, fate, and behavior in aquatic environments, provides insight into the environmental impact of organic compounds. Given the structural similarity of parabens to "this compound", understanding the environmental fate of such compounds is crucial for assessing their overall safety and ecological footprint (Haman et al., 2015).

Future Directions

The compound could potentially be of interest in various fields, depending on its properties. For example, if it has biological activity, it could be studied further for potential medicinal uses. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .

Properties

IUPAC Name

3-[1-[2-(5-methylpyrazol-1-yl)acetyl]piperidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13-7-8-19-21(13)12-17(22)20-9-3-6-16(11-20)14-4-2-5-15(10-14)18(23)24/h2,4-5,7-8,10,16H,3,6,9,11-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENPNGSIJFRLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC(=O)N2CCCC(C2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.